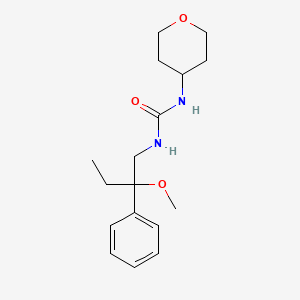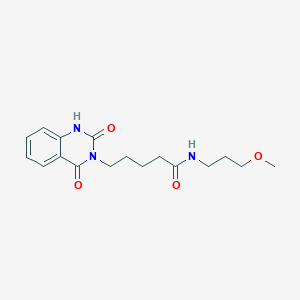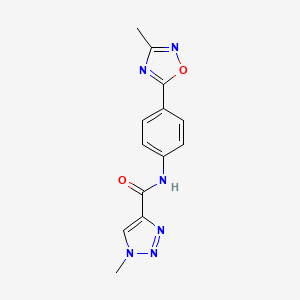
1-(2-methoxy-2-phenylbutyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxy-2-phenylbutyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as MPB-TPU, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It is a urea derivative that has been shown to have a variety of effects on the body, including both biochemical and physiological effects. In
Applications De Recherche Scientifique
Hydrogel Formation and Morphology Tuning
The study by Lloyd and Steed (2011) explored the anion influence on the rheology, morphology, and gelation of low molecular weight hydrogelators, providing insights into how the physical properties of gels can be tuned through anionic identity. This research is significant for the development of customizable materials for various applications, including biomedical engineering and drug delivery systems (Lloyd & Steed, 2011).
Pharmacoproteomics in Cystic Fibrosis
Singh et al. (2006) investigated the proteomic profile of cystic fibrosis bronchial epithelial cells treated with 4-phenylbutyrate, uncovering butyrate-responsive cellular chaperones, protein processing enzymes, and cell trafficking molecules. These findings may contribute to understanding the molecular mechanisms underlying cystic fibrosis and potentially other similar conditions (Singh et al., 2006).
Fungicidal and Insecticidal Activities of Pyrazoline Derivatives
Zhao et al. (2008) designed and synthesized pyrazoline derivatives incorporating the beta-methoxyacrylate pharmacophore, evaluating their fungicidal and insecticidal activities. This research provides a foundation for developing new agricultural chemicals that can protect crops from various fungal diseases and pest infestations (Zhao et al., 2008).
Metal Chelation and Enzyme Inhibition
Sujayev et al. (2016) examined the metal chelating effects and inhibition profiles of tetrahydropyrimidine-5-carboxylates against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Their work contributes to the search for new therapeutic agents targeting neurological disorders and conditions involving enzyme dysfunction (Sujayev et al., 2016).
Multipurpose Effects of Phenylbutyric Acid
Kusaczuk et al. (2015) reviewed the cellular and systemic effects of phenylbutyrate, highlighting its diverse mechanisms of action, including ammonia scavenging, protein chaperoning, and gene expression regulation through histone deacetylase inhibition. The "butyrate paradox" mentioned in their review underscores the compound's variable effects depending on the cell type, which has significant implications for its therapeutic use across a range of diseases (Kusaczuk et al., 2015).
Propriétés
IUPAC Name |
1-(2-methoxy-2-phenylbutyl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-3-17(21-2,14-7-5-4-6-8-14)13-18-16(20)19-15-9-11-22-12-10-15/h4-8,15H,3,9-13H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAIHXKZDSVCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)NC1CCOCC1)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxy-2-phenylbutyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010704.png)


![2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3010708.png)

![(3E)-3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B3010713.png)
![N-(3-bromophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3010715.png)
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B3010717.png)


![Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-](/img/structure/B3010722.png)
